BenchChemオンラインストアへようこそ!

Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Analgesic In Vivo Pharmacology Structure-Activity Relationship

Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1251670-71-9) is a synthetic, small-molecule heterocycle belonging to the 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate class. It features a 2-oxo-1,2-dihydroquinoline core with a 6-fluoro substituent, an ethyl ester at the 3-position, and a 2-methylbenzylamino group at the 4-position.

Molecular Formula C20H19FN2O3
Molecular Weight 354.381
CAS No. 1251670-71-9
Cat. No. B2784074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
CAS1251670-71-9
Molecular FormulaC20H19FN2O3
Molecular Weight354.381
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=CC=C3C
InChIInChI=1S/C20H19FN2O3/c1-3-26-20(25)17-18(22-11-13-7-5-4-6-12(13)2)15-10-14(21)8-9-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24)
InChIKeyIQPYESDEOMNJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1251670-71-9): A 4-Amino-2-oxo-1,2-dihydroquinoline-3-carboxylate Scaffold for Procurement Evaluation


Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1251670-71-9) is a synthetic, small-molecule heterocycle belonging to the 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate class. It features a 2-oxo-1,2-dihydroquinoline core with a 6-fluoro substituent, an ethyl ester at the 3-position, and a 2-methylbenzylamino group at the 4-position. This scaffold is structurally related to 4-benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, a class investigated for analgesic and anti-secretory activities [1][2]. The compound is offered as a research chemical with a typical purity of ≥95% .

Why Generic Substitution Fails for Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate


Within the 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate class, biological activity is exquisitely sensitive to the nature of the N4 substituent and the presence of a free carboxylic acid versus an ester. Published SAR on the carboxylic acid analogs demonstrates that replacing the benzylamino group with heteroarylmethylamino moieties can maintain analgesic potency, while simple alkylamino substitution abolishes activity [1]. Concurrently, older anti-secretory patents explicitly claim that the 3-position ester is a distinct chemical entity from the corresponding acid, with different physicochemical and pharmacological properties [2]. Therefore, structurally similar analogs—including the unsubstituted benzylamino derivative, the 3-carboxylic acid counterpart, or 4-methylbenzylamino isomers—cannot be assumed to be functionally interchangeable, necessitating compound-specific quantitative justification for procurement.

Quantitative Comparative Evidence for Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate


Analgesic Activity: Esterification Abolishes In Vivo Potency Relative to the Carboxylic Acid Parent

In a head-to-head comparison within the same study, the ethyl ester derivative of 4-benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid was tested alongside the free acid in a standard mouse acetic acid writhing model. The ethyl ester showed a complete loss of analgesic activity (0% inhibition) compared to the parent carboxylic acid, which demonstrated a 64.2% reduction in writhings [1]. This directly demonstrates that the 3-ethoxycarbonyl group—as present in the target compound—is not a bioisostere for the carboxylic acid and cannot be interchanged for analgesic applications.

Analgesic In Vivo Pharmacology Structure-Activity Relationship

N4-Benzyl Substituent Positional Isomerism: 2-Methylbenzyl vs. 4-Methylbenzyl Analgesic Differentiation

SAR analysis of 4-benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acids reveals that methylation of the benzyl ring at the ortho (2-) versus para (4-) position leads to distinct pharmacological outcomes. While the unsubstituted 4-benzylamino acid is the most potent analgesic in the series, the introduction of substituents on the benzyl ring modulates activity [1]. The target compound's 2-methylbenzyl substitution pattern at N4 is likely to confer different steric and electronic effects compared to the more common 4-methylbenzyl analog, as demonstrated by differential analgesic potency among methyl-substituted benzylamino analogs in this chemical series [1]. Procurement of the specific 2-methyl isomer is essential for experiments where ortho-substitution is hypothesized to alter target binding or pharmacokinetics.

Positional Isomer SAR Analgesic Benzylamino Pharmacophore

Anti-Secretory Activity: Ester vs. Acid Differentiation in 4-Amino-2-oxo-1,2-dihydroquinolines

U.S. Patent 4,284,768 discloses 1,2-dihydro-4-amino-2-oxo-3-quinolinecarboxylic acid esters as distinct anti-secretory agents for peptic ulcer disease, with the ethyl ester moiety explicitly claimed as a necessary structural element for pharmacological activity in certain exemplified compounds [1]. The patent distinguishes compounds by the ester group at the 3-position, indicating that the ethyl ester (as in the target compound) is not automatically interchangeable with the methyl ester, amide, or free acid congeners. This establishes a basis for selecting the ethyl ester specifically for anti-secretory screening programs.

Anti-Secretory Peptic Ulcer Ester Prodrug

6-Fluoro Substitution: Electron-Withdrawing Effect on Core Reactivity and Physicochemical Profile

The 6-fluoro substituent on the quinoline core distinguishes the target compound from non-fluorinated 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate analogs. In the broader fluoroquinolone literature, the presence of a 6-fluoro group is consistently associated with enhanced DNA gyrase inhibition, improved cell penetration, and increased metabolic stability compared to the 6-H or 6-Cl analogs [1]. While direct comparative data for the 2-oxo-1,2-dihydro series is absent, the class-level inference from 4-oxo-1,4-dihydroquinoline-3-carboxylic acid antibacterials establishes that 6-fluoro substitution is a critical determinant of biological potency and pharmacokinetic profile [1]. The target compound's 6-fluoro substituent thus provides a differentiated physicochemical and pharmacological starting point relative to 6-unsubstituted or 6-chloro congeners.

Fluorine Chemistry Metabolic Stability Physicochemical Properties

Recommended Application Scenarios for Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate Based on Quantitative Evidence


Analgesic Drug Discovery: Ester Prodrug Screening in the 4-Benzylamino-2-oxo-1,2-dihydroquinoline Series

Use the target compound as a negative control or ester prodrug prototype in analgesic SAR campaigns focused on 4-benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acids. The established complete loss of in vivo analgesic activity upon ethyl esterification (0% vs. 64.2% inhibition for the acid) [1] makes this compound a critical tool for distinguishing acid-dependent pharmacology from ester-mediated effects.

Positional Isomer SAR: Mapping Ortho-Substituted Benzylamino Pharmacophores

Employ the 2-methylbenzylamino regioisomer in systematic SAR studies comparing ortho-, meta-, and para-methyl substitution on the N4-benzyl ring. Class-level evidence demonstrates that benzyl ring substitution position modulates analgesic potency [1], and the target compound fills the ortho-methyl gap in compound libraries typically dominated by para-substituted analogs.

Fluorine Scan in 2-Oxo-1,2-dihydroquinoline Scaffolds: Physicochemical and Metabolic Probing

Include the 6-fluoro-substituted target compound in fluorine-scanning experiments to evaluate the impact of electron-withdrawing substituents on core reactivity, metabolic stability, and target binding. Class-level inference from the fluoroquinolone antibacterial literature [1] supports the hypothesis that 6-fluoro enhances potency and drug-like properties relative to 6-H or 6-Cl analogs.

Anti-Secretory Agent Development: Ester-Specific Pharmacological Profiling

Utilize the target compound in anti-secretory screening cascades for peptic ulcer disease, where patent precedent establishes the 3-ethoxycarbonyl group as a distinct pharmacophoric element [1]. The compound serves as a representative ethyl ester probe in a series where ester identity influences pharmacological outcome.

Quote Request

Request a Quote for Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.